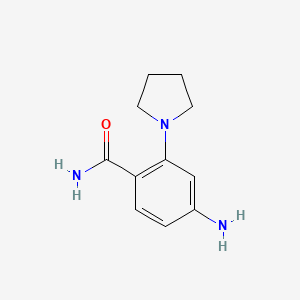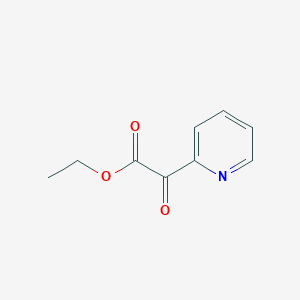
Ethyl 2-oxo-2-(pyridin-2-yl)acetate
Overview
Description
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a chemical compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.173 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 2-oxo-2-(pyridin-2-yl)acetate involves the reaction of 3-Bromopyridine with n-Butyllithium, followed by the addition of Diethyloxalate . The yield of this reaction is approximately 46% .Molecular Structure Analysis
The molecular structure of Ethyl 2-oxo-2-(pyridin-2-yl)acetate consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(pyridin-2-yl)acetate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 284.7±13.0 °C at 760 mmHg . The compound is a liquid at room temperature .Scientific Research Applications
Anti-Fibrosis Drug Development
Ethyl 2-Pyridineglyoxylate derivatives have shown promising results in the development of anti-fibrotic drugs. These compounds have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in the development of liver fibrosis . Some derivatives exhibited better anti-fibrotic activities than existing drugs like Pirfenidone, indicating their potential as novel therapeutic agents.
Antimicrobial and Antiviral Research
The pyridine moiety, a core component of Ethyl 2-Pyridineglyoxylate, is recognized for its wide range of pharmacological activities, including antimicrobial and antiviral properties . Research in this area focuses on synthesizing pyridine compounds and studying their efficacy against various microbial and viral pathogens, which is particularly relevant in the context of emerging diseases.
Synthesis of Heterocyclic Compounds
Ethyl 2-Pyridineglyoxylate serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds are designed to interact with specific proteins, which can lead to the development of new drugs with targeted actions.
Medicinal Chemistry
In medicinal chemistry, Ethyl 2-Pyridineglyoxylate-related compounds are used to construct libraries of heterocyclic compounds. The pyrimidine moiety, often included in these compounds, is considered a privileged structure due to its diverse biological and pharmaceutical activities .
Improvement of Drug Solubility
Pyridine compounds, including Ethyl 2-Pyridineglyoxylate, play a significant role in improving the water solubility of drugs. Their basicity can be leveraged to enhance the solubility profile of pharmaceuticals, which is a critical aspect of drug formulation .
Chemical Biology
In chemical biology, Ethyl 2-Pyridineglyoxylate is utilized for the construction of compound libraries that can be screened for various biological activities. This approach is essential for discovering new biological probes and potential therapeutic agents .
Organic Synthesis
Ethyl 2-Pyridineglyoxylate is used in organic synthesis, particularly in microwave-assisted one-pot synthetic methods. It is involved in the condensation reactions to produce various organic compounds, demonstrating its versatility as a reagent .
Biochemical Research
As a biochemical reagent, Ethyl 2-Pyridineglyoxylate is employed in life science research to study biological materials and organic compounds. Its role in biochemical assays and experiments is crucial for understanding cellular and molecular processes .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
The exact mode of action of Ethyl 2-oxo-2-(pyridin-2-yl)acetate is currently unknown due to the lack of specific studies on this compound . It’s possible that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various pathways, such as the egfr/pi3k/akt/mtor signaling pathway
Pharmacokinetics
It’s known that the compound’s lipophilicity and water solubility can impact its bioavailability .
Result of Action
Related compounds have been shown to inhibit proliferation, migration, and invasion of certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-oxo-2-(pyridin-2-yl)acetate . For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other molecules in the environment .
properties
IUPAC Name |
ethyl 2-oxo-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDSWUCVBZVOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433728 | |
| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-2-(pyridin-2-yl)acetate | |
CAS RN |
55104-63-7 | |
| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


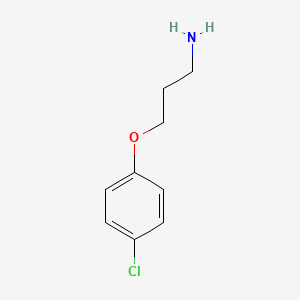
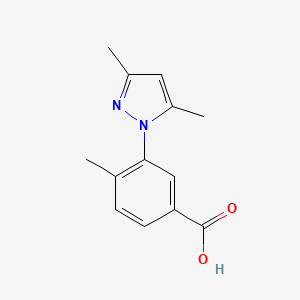
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)

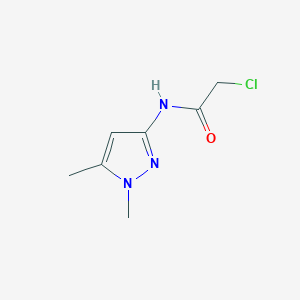





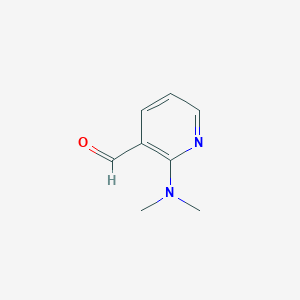
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
